1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)-
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Overview
Description
1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- is a heterocyclic compound with the molecular formula C8H14N2 It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method is the reaction of hydrazine monohydrochloride with ketones or aldehydes to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yields and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce new functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium, is often employed.
Substitution: A variety of reagents, including halides and organometallic compounds, can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-Δ2-pyrazoline
- 3-Ethyl-4,5-dihydro-1H-pyrazole
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
106251-09-6 |
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Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5,5-dimethyl-4-propan-2-ylidene-1H-pyrazole |
InChI |
InChI=1S/C8H14N2/c1-6(2)7-5-9-10-8(7,3)4/h5,10H,1-4H3 |
InChI Key |
DKLRQEIICLZTQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=NNC1(C)C)C |
Origin of Product |
United States |
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